molecular formula C15H23NO5 B5612265 2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate

2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate

Cat. No.: B5612265
M. Wt: 297.35 g/mol
InChI Key: OEFLVQUBOAWACA-UHFFFAOYSA-N
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Description

2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a carbamate functional group, which is a derivative of carbamic acid, and a trimethoxyphenyl moiety, which is known for its pharmacological properties.

Properties

IUPAC Name

2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-10(2)9-21-15(17)16-8-11-6-12(18-3)14(20-5)13(7-11)19-4/h6-7,10H,8-9H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFLVQUBOAWACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate typically involves the reaction of 3,4,5-trimethoxybenzylamine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the trimethoxyphenyl moiety.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamates with various alkyl or aryl groups.

Scientific Research Applications

2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl moiety is known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death. This mechanism is particularly relevant in the context of its anti-cancer properties. Additionally, the compound may interact with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor with anti-cancer properties.

    Trimethoprim: Another DHFR inhibitor used as an antibiotic.

Uniqueness

2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate is unique due to its combination of the carbamate functional group and the trimethoxyphenyl moiety. This combination imparts the compound with a distinct set of chemical and biological properties, making it a valuable tool in scientific research and potential therapeutic applications.

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